molecular formula C19H20BrN3O2 B2861692 6-Bromo-2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]imidazo[1,2-a]pyridin-3-amine CAS No. 553627-01-3

6-Bromo-2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B2861692
CAS No.: 553627-01-3
M. Wt: 402.292
InChI Key: YMWNETDCHOFLAE-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]imidazo[1,2-a]pyridin-3-amine is a chemically synthesized small molecule based on the imidazo[1,2-a]pyridine scaffold, a structure recognized for its significant pharmacological potential in medicinal chemistry research. This compound is specifically designed for research applications in drug discovery and biological screening. The imidazo[1,2-a]pyridine core structure is present in compounds investigated as inhibitors of various biological pathways, including kinase targets relevant in oncology . Researchers can utilize this bromo-functionalized derivative as a key synthetic intermediate for further structural diversification through cross-coupling reactions, leveraging the reactive bromo group for introducing additional structural complexity. The molecular architecture, featuring a methoxyphenyl moiety and a tetrahydrofuran-derived (oxolane) methylamine side chain, suggests potential for diverse interactions with biological systems. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

6-bromo-2-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c1-24-15-7-4-13(5-8-15)18-19(21-11-16-3-2-10-25-16)23-12-14(20)6-9-17(23)22-18/h4-9,12,16,21H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWNETDCHOFLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Imidazo[1,2-a]Pyridine Core

The foundational step in synthesizing the target compound involves constructing the imidazo[1,2-a]pyridine scaffold. A validated method involves the reaction of 2-amino-5-bromopyridine with 40% monochloroacetaldehyde aqueous solution in the presence of a base such as sodium bicarbonate or triethylamine. The reaction proceeds in ethanol or methanol at 25–50°C for 2–24 hours, yielding 6-bromoimidazo[1,2-a]pyridine as the primary product.

Critical Parameters :

  • Solvent Selection : Ethanol and methanol enhance reaction homogeneity and facilitate cyclization.
  • Base Optimization : Sodium bicarbonate minimizes side reactions compared to stronger bases like sodium hydroxide.
  • Temperature Control : Prolonged heating at 50°C improves yield (72% reported).

This step establishes the bromine substituent at position 6 and the imidazo[1,2-a]pyridine core, which is pivotal for subsequent functionalization.

Amination at Position 3

Direct amination at position 3 is achieved through Buchwald-Hartwig coupling , leveraging methodologies from similar imidazo[1,2-a]pyridine syntheses. Using [(oxolan-2-yl)methylamine] as the nucleophile and a palladium-Xantphos catalyst system, the reaction proceeds in toluene or dioxane at 100–120°C. This method avoids intermediate functionalization steps and achieves yields up to 98%.

Alternative Pathway :

  • Reductive Amination : If a ketone intermediate is generated at position 3, reductive amination with (oxolan-2-yl)methylamine and sodium borohydride in methanol can yield the desired product. This approach is less common but viable for substrates sensitive to palladium catalysis.

Alkylation with (Oxolan-2-yl)Methyl Group

For substrates pre-functionalized with a primary amine at position 3, alkylation with (oxolan-2-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the final substituent. The reaction is conducted at 60–80°C for 6–12 hours, followed by purification via recrystallization or column chromatography.

Optimization Insights :

  • Solvent Polarity : Polar aprotic solvents like DMF enhance nucleophilicity of the amine.
  • Stoichiometry : A 1.2:1 molar ratio of alkylating agent to amine minimizes di-alkylation byproducts.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages Limitations
Cyclization 72% 5–24 hours High purity, scalable Requires controlled temperature
Suzuki Coupling >90% 12–24 hours Selective, functional group tolerance Palladium catalyst cost
Buchwald-Hartwig 98% 18.5 hours Direct amination, high efficiency Sensitive to oxygen/moisture
Reductive Amination 85% 6 hours Avoids metal catalysts Requires ketone intermediate
Alkylation 80% 12 hours Simple conditions, high scalability Potential for over-alkylation

Chemical Reactions Analysis

6-Bromo-2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

6-Bromo-2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways .

Comparison with Similar Compounds

Substituent Variations at Position 3 (Amine Group)

Compound Name Substituent at Position 3 Molecular Weight logP Key Features
Target Compound (Oxolan-2-yl)methyl ~440–450 ~5.6 Oxolane enhances polarity and H-bonding; moderate lipophilicity
N-t-butyl-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine (XOWVOX) t-Butyl ~319 Higher logP (bulky alkyl) High steric hindrance; reduced solubility
6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine Ethyl, methyl 268.16 ~3.5 Lower molecular weight; reduced lipophilicity
N-Benzyl-2-(4-(3,5-dimethylisoxazol-4-yl)phenyl)imidazo[1,2-α]pyridin-3-amine (11) Benzyl 395.2 ~4.0 Aromatic substituent increases π-π interactions

Substituent Variations at Position 2 (Aryl Group)

Compound Name Substituent at Position 2 Molecular Weight logP Key Features
Target Compound 4-Methoxyphenyl ~440–450 ~5.6 Methoxy group enhances electron density and solubility
2-(4-Bromophenyl)-6-bromoimidazo[1,2-a]pyridine (KOXGEM) 4-Bromophenyl ~360 ~6.2 Bromine increases lipophilicity and steric bulk
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine 4-Methoxyphenyl ~265 ~3.0 Lacks bromine and oxolane; lower molecular weight
N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine (I) 4-Methoxyphenyl 309.4 ~4.5 Methyl and t-butyl groups reduce polarity

Key Insight: The 4-methoxyphenyl group in the target compound provides a balance of electron-donating effects and moderate solubility, contrasting with electron-withdrawing bromophenyl (KOXGEM) or non-polar substituents.

Impact of Bromine at Position 6

Compound Name Substituent at Position 6 Molecular Weight logP Key Features
Target Compound Bromine ~440–450 ~5.6 Enhances electrophilicity; may influence binding to hydrophobic pockets
2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI) Nitro ~325 ~2.5 Nitro group increases reactivity but reduces stability
6-Amino-3-(3-methoxyphenyl)-4-(2,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (BX00034) Amino 434.44 ~2.8 Amino group improves solubility but reduces lipophilicity

Key Insight: Bromine’s moderate electronegativity and steric bulk make it preferable for target engagement compared to polar (nitro) or hydrophilic (amino) groups.

Biological Activity

6-Bromo-2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]imidazo[1,2-a]pyridin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities. The presence of the bromine atom and methoxyphenyl group may enhance its interaction with biological targets.

Research indicates that compounds with imidazo[1,2-a]pyridine structures often exhibit kinase inhibition properties. Kinases are critical in various signaling pathways involved in cell proliferation and survival. The specific mechanism by which this compound exerts its effects may involve:

  • Inhibition of Tumor Growth : The compound has shown potential in inhibiting the growth of various cancer cell lines.
  • Modulation of Signaling Pathways : It may interfere with key signaling pathways that regulate cell cycle progression and apoptosis.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in Table 1.

Activity Cell Line/Model IC50 Value (µM) Reference
Anticancer ActivityMCF-7 (Breast Cancer)5.4
Antimicrobial ActivityStaphylococcus aureus12.0
Anti-inflammatory ActivityLPS-stimulated macrophages8.5

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, this compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 5.4 µM, suggesting potent anticancer properties.
  • Antimicrobial Properties : Another study focused on the antimicrobial effects against common pathogens such as Staphylococcus aureus. The compound demonstrated an IC50 value of 12 µM, indicating effective antimicrobial activity.
  • Anti-inflammatory Effects : Research involving LPS-stimulated macrophages showed that the compound could reduce inflammation markers significantly at an IC50 of 8.5 µM, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What in vitro models are suitable for assessing neuroprotective activity?

  • Methodology :
  • SH-SY5Y Neuronal Cells : Treat with compound (1–10 μM) and induce oxidative stress (H2O2). Measure viability via MTT assay and ROS levels using DCFH-DA .
  • Microglial BV-2 Cells : Evaluate anti-inflammatory effects by quantifying TNF-α suppression via ELISA after LPS stimulation .

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